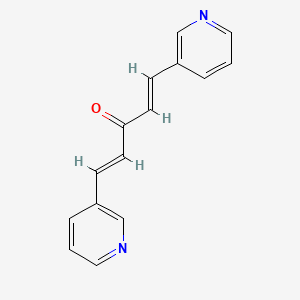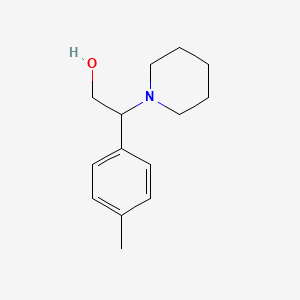
13,14-Dihydroabietic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13,14-Dihydroabietic acid is a tricyclic diterpenoid resin acid derived from abietic acid. It is commonly found in the resin of coniferous trees and is known for its various biological activities. The compound has the molecular formula C20H32O2 and a molecular weight of 304.4669 .
准备方法
Synthetic Routes and Reaction Conditions: 13,14-Dihydroabietic acid can be synthesized through the hydrogenation of abietic acid. The process involves the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often obtained through the disproportionation of rosin. This process involves heating rosin in the presence of a catalyst, such as palladium on carbon (Pd/C), to produce a mixture of resin acids, including this compound .
化学反应分析
Types of Reactions: 13,14-Dihydroabietic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroabietic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydroabietic acid.
Substitution: The carboxylic acid group in this compound can undergo esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alcohols and amines are used for esterification and amidation reactions.
Major Products:
Oxidation: Dehydroabietic acid and other oxidized derivatives.
Reduction: Tetrahydroabietic acid.
Substitution: Esters and amides of this compound.
科学研究应用
13,14-Dihydroabietic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: The compound has been studied for its anti-inflammatory and immunomodulatory properties.
Medicine: Research has shown that this compound and its derivatives exhibit anticancer, antibacterial, and antiviral activities
Industry: The compound is used in the production of adhesives, varnishes, and other industrial products.
作用机制
The mechanism of action of 13,14-Dihydroabietic acid involves its interaction with various molecular targets and pathways. The compound has been shown to modulate the activity of dendritic cells, which play a key role in the immune response. It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNFα, thereby exerting its anti-inflammatory effects . Additionally, this compound induces apoptosis in cancer cells by activating caspase-3 and interfering with mitochondrial function .
相似化合物的比较
Abietic acid: A precursor to 13,14-Dihydroabietic acid, known for its use in the production of varnishes and adhesives.
Dehydroabietic acid: An oxidized derivative of this compound with similar biological activities.
Tetrahydroabietic acid: A reduced form of this compound with applications in the synthesis of bioactive compounds
Uniqueness: this compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to modulate immune responses and induce apoptosis in cancer cells makes it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C20H32O2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC 名称 |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,13-14,16-17H,5-6,8-12H2,1-4H3,(H,21,22) |
InChI 键 |
ZJHGZCRUIYHIHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)

![5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)
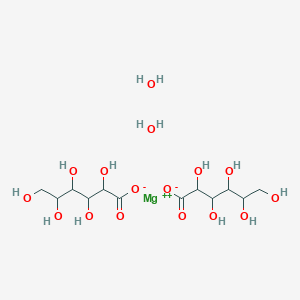
![8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12109537.png)
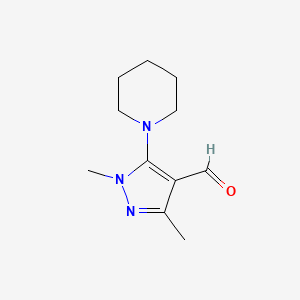
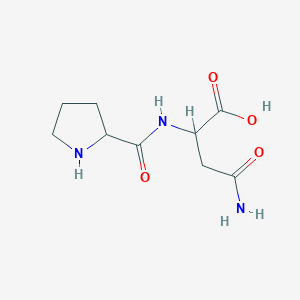
![6-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12109546.png)
![2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-](/img/structure/B12109548.png)
